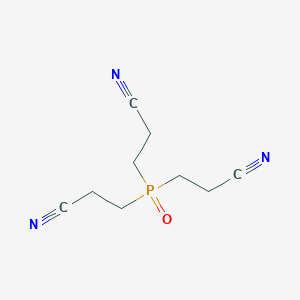
Tris(2-cyanoethyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-cyanoethyl)phosphine oxide (TCPO) is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in chemiluminescence experiments. TCPO has a unique structure that makes it an ideal candidate for such experiments, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tris(2-cyanoethyl)phosphine oxide is complex and involves the transfer of electrons between the Tris(2-cyanoethyl)phosphine oxide molecule and other molecules in the system. When Tris(2-cyanoethyl)phosphine oxide is oxidized, it produces a highly reactive intermediate that can react with other molecules to produce light. The exact mechanism of this reaction is still not fully understood, but it is believed to involve the formation of a radical intermediate that reacts with other molecules in the system.
Effets Biochimiques Et Physiologiques
Tris(2-cyanoethyl)phosphine oxide has been extensively studied for its biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals in vitro. Tris(2-cyanoethyl)phosphine oxide has also been shown to have anti-inflammatory effects and to be able to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tris(2-cyanoethyl)phosphine oxide is its high oxidizing power, which makes it an ideal candidate for chemiluminescence experiments. Tris(2-cyanoethyl)phosphine oxide is also relatively stable and can be stored for long periods of time without significant degradation. However, Tris(2-cyanoethyl)phosphine oxide can be difficult to handle and can be hazardous if not used properly.
Orientations Futures
There are many potential future directions for research involving Tris(2-cyanoethyl)phosphine oxide. One area of interest is the development of new materials based on Tris(2-cyanoethyl)phosphine oxide, including polymers and nanomaterials. Another area of interest is the use of Tris(2-cyanoethyl)phosphine oxide in the development of new diagnostic tools and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of Tris(2-cyanoethyl)phosphine oxide and to explore its potential applications in various fields.
Méthodes De Synthèse
Tris(2-cyanoethyl)phosphine oxide can be synthesized using a variety of methods, but the most common method involves the reaction of tris(dimethylamino)phosphine with acrylonitrile. The reaction is typically carried out in an inert atmosphere, and the resulting product is purified using standard chemical techniques.
Applications De Recherche Scientifique
Tris(2-cyanoethyl)phosphine oxide has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and materials science. It is commonly used as an oxidizing agent in chemiluminescence experiments, where it is used to produce light in a variety of systems. Tris(2-cyanoethyl)phosphine oxide has also been used in the synthesis of various organic compounds and in the development of new materials.
Propriétés
Numéro CAS |
1439-41-4 |
|---|---|
Nom du produit |
Tris(2-cyanoethyl)phosphine oxide |
Formule moléculaire |
C9H12N3OP |
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
3-[bis(2-cyanoethyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12N3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-3,7-9H2 |
Clé InChI |
ILFYYSUCZQEGOL-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(CCC#N)CCC#N)C#N |
SMILES canonique |
C(CP(=O)(CCC#N)CCC#N)C#N |
Autres numéros CAS |
1439-41-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



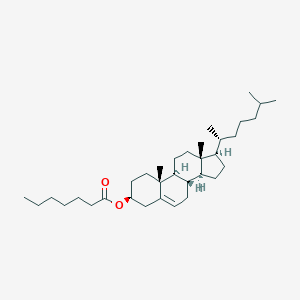
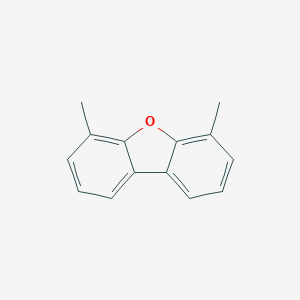

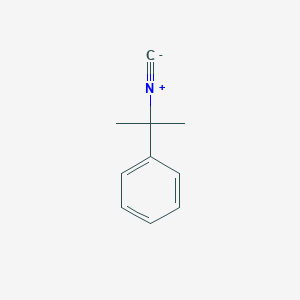
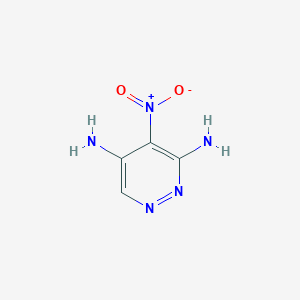
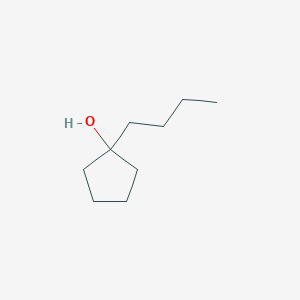
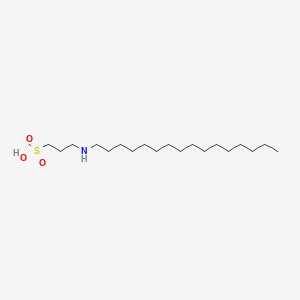
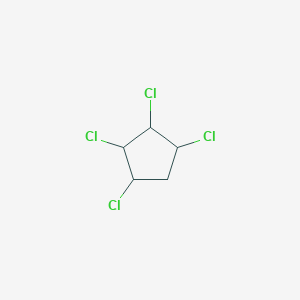

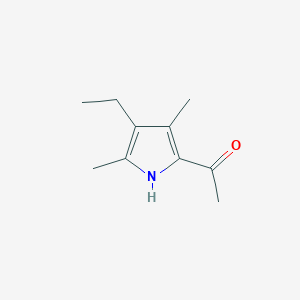
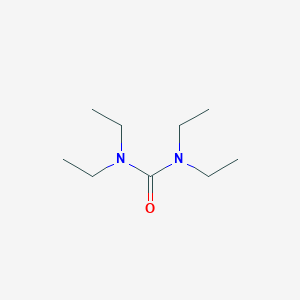
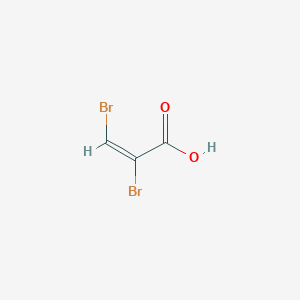

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)